molecular formula C28H26N2O4 B2592363 ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-50-8

ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2592363
CAS No.: 1114648-50-8
M. Wt: 454.526
InChI Key: MTQRVFODNLAUBZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and ester functional groups, using reagents such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives with modified functional groups

Scientific Research Applications

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use the compound to study its effects on cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar quinoline core but may have different substituents, leading to variations in biological activity and chemical properties.

    Quinoline Derivatives: Other quinoline derivatives, such as chloroquine and quinine, have well-known therapeutic applications, particularly in the treatment of malaria

    Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups, such as carbamazepine, are used in various therapeutic applications

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQRVFODNLAUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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